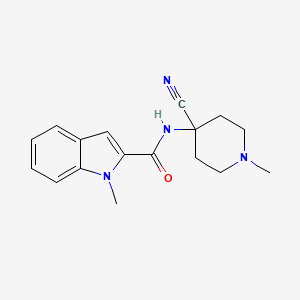

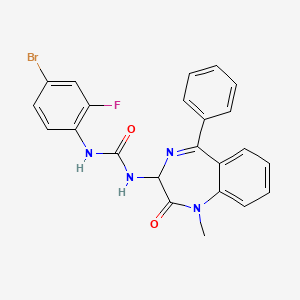

N-((5-methylfuran-2-yl)methyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-methylfuran-2-yl)methyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.54. The purity is usually 95%.

BenchChem offers high-quality N-((5-methylfuran-2-yl)methyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-methylfuran-2-yl)methyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Heterocyclic Compound Synthesis

Research in the synthesis of heterocyclic compounds often involves the exploration of novel reactions and the development of new molecules with potential biological activities. For instance, studies have demonstrated methods for synthesizing tetrahydrofuran, dioxolane, and oxazoline derivatives from prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under oxidative carbonylation conditions. Such processes, catalyzed by palladium and carried out in methanol or acetonitrile/methanol mixtures, highlight the versatility of heterocyclic syntheses in producing compounds that may serve as intermediates for further pharmaceutical development (Bacchi et al., 2005).

Antiproliferative and Kinase Inhibition

The synthesis of fused quinoline derivatives has revealed compounds with significant antiproliferative activities, including inhibitions of tyrosine kinases and Pim-1 kinase. This indicates a promising avenue for the development of anticancer agents. Such research underscores the potential of heterocyclic compounds in therapeutic applications, especially in targeting specific enzymes involved in cancer cell proliferation (Mohareb et al., 2022).

Antitumor Agents

The quest for more water-soluble analogues of antitumor agents has led to the development of compounds with enhanced cytotoxicity compared to established drugs. For example, derivatives of CB30865, a quinazolin-4-one antitumor agent, have shown up to 6-fold increased cytotoxicity in certain contexts, retaining novel biochemical characteristics that suggest a folate-independent mode of action. These findings point to the critical role of chemical modifications in improving the pharmacological profiles of heterocyclic compounds (Bavetsias et al., 2002).

Eco-Friendly Synthesis Methods

Research into eco-friendly synthesis methods has led to the development of protocols for preparing 2,3-dihydroquinazolin-4(1H)-one derivatives using alternative solvents like 2-methyl tetrahydrofuran. These methods not only offer an environmentally benign approach but also yield target products with excellent purities, demonstrating the potential of green chemistry in the synthesis of complex heterocyclic molecules (Almarhoon et al., 2019).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-((5-methylfuran-2-yl)methyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide involves the reaction of 5-methylfurfural with ethyl acetoacetate to form 5-methyl-2-(2-oxopropyl)furan. This intermediate is then reacted with hydrazine hydrate to form 5-methyl-2-(2-hydrazinyl-2-oxoethyl)furan. The resulting compound is then reacted with 2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid to form the desired product.", "Starting Materials": [ "5-methylfurfural", "ethyl acetoacetate", "hydrazine hydrate", "2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid" ], "Reaction": [ "Step 1: 5-methylfurfural is reacted with ethyl acetoacetate in the presence of a base to form 5-methyl-2-(2-oxopropyl)furan.", "Step 2: 5-methyl-2-(2-oxopropyl)furan is reacted with hydrazine hydrate in the presence of a base to form 5-methyl-2-(2-hydrazinyl-2-oxoethyl)furan.", "Step 3: 5-methyl-2-(2-hydrazinyl-2-oxoethyl)furan is reacted with 2-thioxo-1,2-dihydroquinazoline-4-carboxylic acid in the presence of a coupling agent to form N-((5-methylfuran-2-yl)methyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide." ] } | |

CAS番号 |

689266-01-1 |

製品名 |

N-((5-methylfuran-2-yl)methyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide |

分子式 |

C22H26N4O2S |

分子量 |

410.54 |

IUPAC名 |

N-[(5-methylfuran-2-yl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C22H26N4O2S/c1-14-6-11-17(28-14)13-24-21(27)16-9-7-15(8-10-16)12-23-20-18-4-2-3-5-19(18)25-22(29)26-20/h2-6,11,15-16H,7-10,12-13H2,1H3,(H,24,27)(H2,23,25,26,29) |

InChIキー |

CCXWIIPJSNPXLA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674565.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2674567.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2674572.png)

![(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674581.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2674582.png)

![6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2674586.png)